molecular formula C23H38N2O2 B5199419 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine

Cat. No.: B5199419
M. Wt: 374.6 g/mol
InChI Key: JEASANDHYKVEMI-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been used for its anesthetic and analgesic properties and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,

Mechanism of Action

MXE acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in various neurological disorders. By blocking NMDA receptors, MXE can alter the activity of glutamatergic neurons, which may contribute to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
MXE has been shown to produce dose-dependent anesthetic and analgesic effects in animal studies. MXE has also been shown to produce dissociative and hallucinogenic effects in humans, similar to other arylcyclohexylamines such as ketamine and phencyclidine (PCP). MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

MXE has several advantages for lab experiments, including its unique pharmacological profile as an NMDA receptor antagonist and its ability to produce dissociative and hallucinogenic effects similar to other arylcyclohexylamines. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for human use.

Future Directions

MXE has several potential future directions for scientific research. One potential direction is to investigate the role of MXE in the treatment of depression, anxiety, and other neurological disorders. MXE may also be useful for studying the role of the glutamatergic system in various neurological disorders. Additionally, MXE may have potential as a tool for investigating the neurobiological mechanisms underlying addiction and drug abuse. Further research is needed to fully understand the potential of MXE for scientific research.

Synthesis Methods

MXE is synthesized by reacting cyclohexanone with 2-bromo-4-methoxybenzaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-bromoethyl methyl ether to produce MXE.

Scientific Research Applications

MXE has been used in various scientific research studies due to its unique pharmacological properties. MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. MXE has also been used as a tool for investigating the role of the glutamatergic system in the pathophysiology of depression, anxiety, and schizophrenia.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-26-17-16-25(22-9-4-3-5-10-22)18-20-12-14-24(15-13-20)19-21-8-6-7-11-23(21)27-2/h6-8,11,20,22H,3-5,9-10,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEASANDHYKVEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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